Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl substituent, for example, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-6-[[2-(4-methoxyphenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-5-32-24(29)22-21(15-26-13-12-18-8-10-19(31-4)11-9-18)27-25(30)28-23(22)20-14-16(2)6-7-17(20)3/h6-11,14,23,26H,5,12-13,15H2,1-4H3,(H2,27,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVTPBQHIQXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CNCCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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